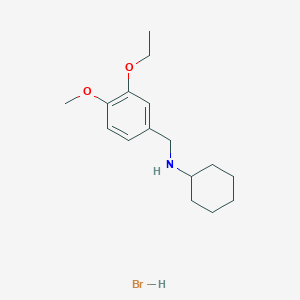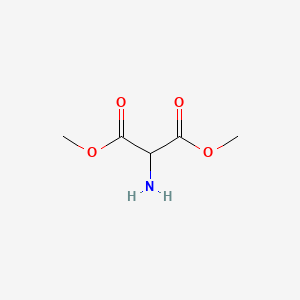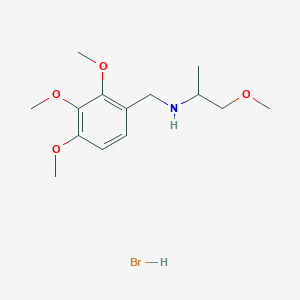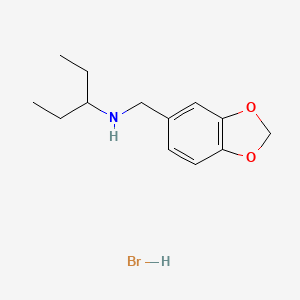
N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609408-87-8 . It has a molecular weight of 344.29 . The compound is also known as NAH and has potential applications in research and pharmaceutical industries.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO2.BrH/c1-3-19-16-11-13 (9-10-15 (16)18-2)12-17-14-7-5-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Analytical Characterization
Research by De Paoli et al. (2013) involved the characterization of psychoactive arylcyclohexylamines using various analytical techniques, including gas chromatography and mass spectrometry. Although not directly studying N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide, this work is relevant for understanding the analytical methods applicable to similar compounds (De Paoli et al., 2013).
Structural Characterization
Li et al. (2017) synthesized and characterized a related compound, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, through single crystal X-ray diffraction. This research contributes to the understanding of the structural aspects of similar cyclohexanamine derivatives (Li, Liang, & Pan, 2017).
Chemical Synthesis
Research on the synthesis of related compounds is crucial. For instance, the work by Sañudo et al. (2006) on synthesizing cyclic dipeptidyl ureas using cyclohexyl or benzyl isocyanide provides insights into synthetic methods that could potentially apply to N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Pharmacological Studies
The investigation of pharmacological properties is another area of interest. For example, Wu et al. (2020) explored the asymmetric synthesis of key intermediates in dextromethorphan production using a new cyclohexylamine oxidase. This study could provide insights into the enzymatic reactions involving cyclohexanamine derivatives (Wu, Huang, Wang, Li, Wang, Lin, & Chen, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCHEXUCOLFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

